molecular formula CH5N3.x(CH2O3) B1166763 carbonic acid;guanidine CAS No. 100224-74-6

carbonic acid;guanidine

Cat. No.: B1166763
CAS No.: 100224-74-6
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Description

carbonic acid;guanidine is a compound formed by the combination of carbonic acid and guanidine in a 1:1 molar ratio. Guanidine is a crystalline organic base with a high basicity, equivalent to the strength of sodium hydroxide . This compound is of significant industrial importance and is marketed as a salt. It is widely used in various applications, including the production of explosives, medicines, dyes, and resin components .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of guanidine derivatives, including carbonic acid-guanidine, involves several synthetic routes. One common method is the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .

Industrial Production Methods: Industrial production of guanidine typically involves the reaction of dicyandiamide with ammonium salts, leading to the formation of guanidinium salts. These salts are then treated with a base, such as sodium methoxide, to produce the desired guanidine compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: carbonic acid;guanidine is unique due to its specific molar ratio and the resulting properties that make it suitable for a wide range of applications, from industrial production to scientific research.

Biological Activity

The compound "carbonic acid;guanidine" represents a unique combination of two biologically significant entities: carbonic acid, a weak acid formed from carbon dioxide and water, and guanidine, a strong base known for its diverse biological activities. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Carbonic Acid (H₂CO₃) :

  • Formed when carbon dioxide dissolves in water.
  • Acts as a crucial component of the bicarbonate buffer system in biological systems, maintaining pH homeostasis.
  • Dissociates into bicarbonate (HCO₃⁻) and hydrogen ions (H⁺), influencing acid-base balance in mammals .

Guanidine :

  • Exists predominantly in its protonated form (guanidinium) at physiological pH.
  • Exhibits chaotropic properties, affecting protein structures and interactions .
  • Functions as a pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .

1. Antidiabetic Properties

Research has highlighted the potential of guanidine derivatives, such as 3-guanidinopropionic acid, in improving insulin sensitivity and promoting weight loss. These compounds have shown efficacy in animal models of non-insulin-dependent diabetes mellitus (NIDDM) by selectively reducing adipose tissue . The structural modifications of guanidine have been explored to enhance their therapeutic profiles while minimizing metabolic liabilities.

2. Antitumor and Antimicrobial Effects

Prenylated guanidines derived from higher plants have demonstrated significant antitumor and antimicrobial activities. These compounds exhibit properties that inhibit tumor growth and angiogenesis while also showing effectiveness against various microbial strains. For instance, compounds like nitensidine A modulate the activity of P-glycoprotein, which is involved in drug resistance in cancer cells .

3. Buffering Capacity and Physiological Role

The bicarbonate buffer system, involving carbonic acid, plays a vital role in maintaining blood pH levels. This system is essential for proper physiological function, particularly during respiratory acidosis conditions where CO₂ retention leads to increased carbonic acid levels . The interplay between carbonic acid and guanidine may further influence this buffering capacity.

The biological activities of this compound can be attributed to several mechanisms:

  • pH Modulation : Carbonic acid's role in buffering systems helps maintain optimal pH for enzymatic reactions, which is crucial for metabolic processes.
  • Protein Interaction : Guanidine's chaotropic nature allows it to disrupt protein structures, facilitating various biochemical reactions necessary for cellular function .
  • Hormonal Interactions : Guanidine compounds can mimic or modulate hormonal actions by interacting with receptors, influencing metabolic pathways such as glucose metabolism .

Case Studies

StudyFocusFindings
1 Antidiabetic Activity3-Guanidinopropionic acid improved insulin sensitivity significantly in NIDDM models while reducing adipose tissue accumulation .
2 Antitumor PropertiesPrenylated guanidines showed promising results against tumor cells by inhibiting angiogenesis and modulating drug resistance mechanisms .
3 Buffering RoleInvestigated the bicarbonate system's effectiveness in maintaining pH during respiratory acidosis conditions linked to carbonic acid accumulation .

Properties

IUPAC Name

carbonic acid;guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSRVXJGTIRNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924671
Record name Carbonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-85-1, 124-46-9
Record name Diguanidinium carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC146175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GUANIDINE CARBONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

189 grams of paraformaldehyde (6 moles) were dissolved in the heat in 450 grams of methanol under the addition of 1 gram of sodium hydroxide. After addition of 390 grams of a hot guanidine phosphate solution, which had been previously produced from 180 grams of guanidine carbonate (1 mole) and 254 grams of 85% phosphoric acid (2.2 moles), the mixture was boiled at reflux for about one hour until a clear solution was obtained. Then there were added a further 250 grams of methanol as well as a further 434 grams of the above mentioned guanidine phosphate solution after which the mixture was heated at reflux for a further 41/2 hours. The solution formed contained 51.1% solids, 42.2% methanol and 6.7% water.
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
450 g
Type
solvent
Reaction Step Three
Yield
85%

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